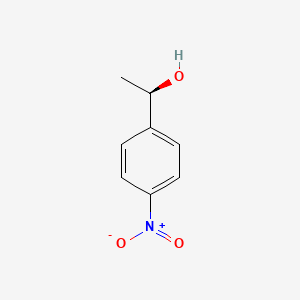

(1R)-1-(4-nitrophenyl)ethan-1-ol

Overview

Description

(1R)-1-(4-nitrophenyl)ethan-1-ol is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.164. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Multistep Oxidation and Characterization

Research by Zhang et al. (2017) on homo-dinuclear nonlinear complexes, involving derivatives of ethynyl oligophenylamine-bridged diruthenium and diiron complexes, elucidates the potential of (1R)-1-(4-nitrophenyl)ethan-1-ol derivatives in understanding electron transfer mechanisms and oxidation processes within complex molecules. Their work emphasizes the role of this compound in facilitating electron delocalization and oxidation processes, which are crucial in the development of advanced materials and catalysis (Zhang et al., 2017).

Chiral Analysis and Differentiation

Coxon et al. (2004) investigated the differentiation of β-Prochiral protons adjacent to the ether oxygen of chiral esters derived from 2-arylethan-1-ols, demonstrating the use of this compound in analytical chemistry to study chiral molecules. This research provides insights into the structural analysis and understanding of chiral molecules, contributing to fields such as pharmaceuticals and fine chemicals (Coxon et al., 2004).

Photochemical Studies and Material Sciences

Okamoto et al. (1987) focused on the photochemical C-P bond cleavage of nitrobenzylphosphonate ions, producing compounds like 1,2-bis(4-nitrophenyl)ethane. This study highlights the application of this compound derivatives in photochemistry and the development of photolabile protecting groups, which are pivotal in the synthesis of complex organic molecules and materials science (Okamoto et al., 1987).

Advanced Polymers and Optical Storage

Meng et al. (1996) synthesized copolymers incorporating nitrophenyl derivatives, exploring their application in reversible optical storage. The research underscores the role of this compound in the development of advanced polymers with potential applications in data storage and optoelectronics (Meng et al., 1996).

Nonlinear Optical Properties

Babgi et al. (2018) studied "Rigid-Rod" Bis-Alkynyl Ruthenium Complexes to assess their nonlinear optical properties. The incorporation of this compound derivatives in such complexes demonstrates the compound's utility in exploring and enhancing nonlinear optical properties for applications in optoelectronics and photonics (Babgi et al., 2018).

Properties

IUPAC Name |

(1R)-1-(4-nitrophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10H,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJFHXYELTYDSG-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-hydroxy-2-oxo-1H-imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2753944.png)

![3-oxo-2-phenyl-5-propyl-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2753949.png)

![6-{3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-1H-indole](/img/structure/B2753950.png)

![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2753955.png)

![N-(3-phenylpropyl)-1-[4-(propionylamino)benzoyl]piperidine-3-carboxamide](/img/structure/B2753964.png)